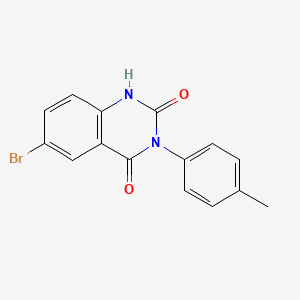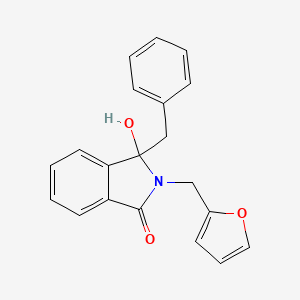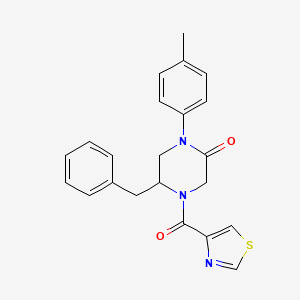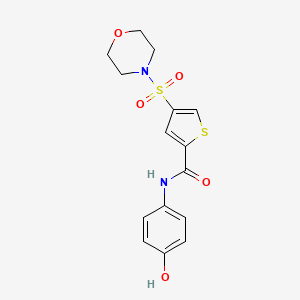
6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione derivatives often involves multi-step chemical reactions. A common approach includes the acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides, aiming to produce derivatives that might serve as irreversible inhibitors of certain tyrosine kinases with potential antitumor activity (Tsou et al., 2001). Another method involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with various agents, leading to the formation of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, showcasing versatility in synthetic routes for introducing different substituents (Dinakaran et al., 2003).
Molecular Structure Analysis
The molecular structure of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is characterized by the presence of a quinazoline backbone substituted with a bromine atom and a 4-methylphenyl group. This structure contributes to the compound's biological activity and interaction with biological targets. Molecular modeling and experimental evidence suggest that these derivatives can interact covalently with target enzymes, indicating a specific structural requirement for their activity (Tsou et al., 2001).
Chemical Reactions and Properties
6-Bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione and its derivatives undergo various chemical reactions, including acylation, condensation, and cyclization, leading to a diverse array of compounds with potential biological activities. These reactions are crucial for modifying the compound's structure to enhance its biological properties and solubility. For example, the introduction of water-solubilizing substituents at the C-6 position has been shown to result in compounds with enhanced biological properties (Tsou et al., 2001).
Physical Properties Analysis
The physical properties of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione derivatives, such as solubility and melting point, are influenced by the substituents attached to the quinazoline core. These properties are critical for the compound's application in biological studies, as they affect its bioavailability and stability. Enhancements in water solubility, for instance, are achieved through the design of derivatives with specific functional groups, facilitating the compound's use in aqueous biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione derivatives, are determined by the quinazolinone core and the substituents attached to it. These properties play a significant role in the compound's interaction with biological targets, where the ability to form covalent bonds with enzymes, as indicated by molecular modeling and experimental evidence, highlights the importance of the compound's chemical nature in its biological activities (Tsou et al., 2001).
科学的研究の応用
Optoelectronic Materials Development
Quinazolines, including derivatives like 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione, have been extensively studied in the field of medicinal chemistry due to their broad spectrum of biological activities. Recent research has expanded their application towards the development of optoelectronic materials. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, polyhalogen derivatives serve as major starting materials for the synthesis of fluorescent quinazolines with electroluminescent properties, proving crucial in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLED applications. This demonstrates the significant impact of quinazoline derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).
Medicinal Chemistry and Biological Activities
Quinazoline-4(3H)-ones and their derivatives, including 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione, play a crucial role in medicinal chemistry. These compounds are found in over 200 naturally occurring alkaloids and have been the focus of ongoing research due to their complex structures and significant biological activities. The quinazolinone nucleus's stability has inspired the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. Research efforts have synthesized novel quinazolinone derivatives that exhibit antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of quinazoline derivatives in developing new antibiotics to combat antibiotic resistance, emphasizing their importance in drug discovery and development (Tiwary et al., 2016).
特性
IUPAC Name |
6-bromo-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOURGVNKJLLPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)
![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)
![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)


![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)


